molecular formula C15H19ClN2O2 B13372220 N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide

N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide

Katalognummer: B13372220
Molekulargewicht: 294.77 g/mol
InChI-Schlüssel: WZTWOHGLFPNRSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by its unique chemical structure, which includes a sec-butyl group, a chloro substituent, and a cyclopropylcarbonyl amide group attached to a benzamide core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 2-chloro-5-nitrobenzoic acid, undergoes reduction to form 2-chloro-5-aminobenzoic acid.

    Amidation Reaction: The 2-chloro-5-aminobenzoic acid is then reacted with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine to form the intermediate 2-chloro-5-[(cyclopropylcarbonyl)amino]benzoic acid.

    Introduction of the sec-Butyl Group: The final step involves the reaction of the intermediate with sec-butylamine under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidative conditions can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of N-(sec-butyl)-2-substituted-5-[(cyclopropylcarbonyl)amino]benzamides.

    Reduction: Formation of N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzylamines.

    Oxidation: Formation of N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzoic acids.

Wissenschaftliche Forschungsanwendungen

N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide
  • N-(sec-butyl)-2-chloro-4-[(cyclopropylcarbonyl)amino]benzamide
  • N-(tert-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide

Uniqueness

N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sec-butyl group and the chloro substituent at specific positions on the benzamide core differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C15H19ClN2O2

Molekulargewicht

294.77 g/mol

IUPAC-Name

N-butan-2-yl-2-chloro-5-(cyclopropanecarbonylamino)benzamide

InChI

InChI=1S/C15H19ClN2O2/c1-3-9(2)17-15(20)12-8-11(6-7-13(12)16)18-14(19)10-4-5-10/h6-10H,3-5H2,1-2H3,(H,17,20)(H,18,19)

InChI-Schlüssel

WZTWOHGLFPNRSJ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)NC(=O)C1=C(C=CC(=C1)NC(=O)C2CC2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.